(4-Chlorophenyl)silane

Plasma polymerization Thin-film deposition Dielectric coatings

(4-Chlorophenyl)silane (CAS 3724-36-5) is a primary arylsilane of formula C₆H₄ClSiH₃, featuring an electron-withdrawing 4-chloro substituent on the phenyl ring and three reactive Si–H bonds. It belongs to the class of hydrogen-bearing organosilanes used as reducing agents, hydrosilylation substrates, cross-coupling precursors, and plasma-polymerizable monomers.

Molecular Formula C6H4ClSi
Molecular Weight 139.63 g/mol
CAS No. 3724-36-5
Cat. No. B1623583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chlorophenyl)silane
CAS3724-36-5
Molecular FormulaC6H4ClSi
Molecular Weight139.63 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[Si])Cl
InChIInChI=1S/C6H4ClSi/c7-5-1-3-6(8)4-2-5/h1-4H
InChIKeyIDUDYCIMDWCOOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Procurement Teams Evaluate (4-Chlorophenyl)silane (CAS 3724-36-5) as a Differentiated Arylsilane Building Block


(4-Chlorophenyl)silane (CAS 3724-36-5) is a primary arylsilane of formula C₆H₄ClSiH₃, featuring an electron-withdrawing 4-chloro substituent on the phenyl ring and three reactive Si–H bonds . It belongs to the class of hydrogen-bearing organosilanes used as reducing agents, hydrosilylation substrates, cross-coupling precursors, and plasma-polymerizable monomers. The combination of aryl electronic tuning and trihydrosilane functionality distinguishes it from simple phenylsilane in reactivity, film-forming kinetics, and downstream synthetic versatility [1][2]. These properties make it a compound of interest for materials science, organic synthesis, and surface engineering applications where para-substituted aryl electronics matter.

Why Generic Phenylsilane Cannot Replace (4-Chlorophenyl)silane in Critical Applications


Phenylsilane (C₆H₅SiH₃) is frequently considered a generic alternative to (4-chlorophenyl)silane due to its lower cost and wider availability. However, the 4-chloro substituent fundamentally alters electron density on the aromatic ring, silicon electrophilicity, and plasma polymerization kinetics [1]. Substituting phenylsilane for (4-chlorophenyl)silane in RF plasma deposition processes results in an approximately 11-fold reduction in film deposition rate, compromising throughput and film thickness control [1]. In cross-coupling and surface modification applications, the absence of the chloro group eliminates the possibility of subsequent derivatization via nucleophilic aromatic substitution or metal-catalyzed coupling at the para position, collapsing the synthetic pathway . The quantified differences below establish the evidentiary basis for compound-specific selection.

(4-Chlorophenyl)silane: Product-Specific Quantitative Evidence for Scientific Selection


RF Plasma Deposition Rate: 11× Acceleration versus Phenylsilane at 450°C

In RF glow discharge polymerization under identical conditions (0.1 torr pressure, 450°C substrate temperature), (4-chlorophenyl)silane deposits polymer films at 0.044 μm/min, compared to 0.004 μm/min for phenylsilane and 0.019 μm/min for disilylbenzene [1]. This represents an 11-fold rate advantage over the unsubstituted phenylsilane and a 2.3-fold advantage over disilylbenzene. The deposited film from (4-chlorophenyl)silane achieved a thickness of 2.55 μm in 26 minutes, demonstrating practical throughput for industrial coating processes.

Plasma polymerization Thin-film deposition Dielectric coatings

Aromatic Ring Integrity During Plasma Polymerization: Structural Retention Benchmark

Infrared spectroscopy of plasma-polymerized films from (4-chlorophenyl)silane shows virtual absence of aliphatic C–H stretching frequencies, indicating the benzene ring does not fragment during plasma polymerization [1]. This behavior is shared with phenylsilane, diphenylsilane, and disilylbenzene, but contrasts sharply with conventional aromatic compounds lacking silyl substituents, which undergo extensive ring fragmentation [1]. The preservation of the 4-chlorophenyl moiety in the deposited film means the chlorine functionality is retained for post-deposition derivatization.

Plasma polymer structure IR spectroscopy Aromatic retention

Thermal Stability of Plasma-Polymerized Films: 500°C Integrity in Vacuo

Plasma-polymerized films from (4-chlorophenyl)silane, alongside those from phenylsilane, diphenylsilane, and disilylbenzene, are resistant to thermal degradation in vacuo up to 500°C and maintain mechanical integrity during thermal oxidation in air [1]. The polymers are also electrically insulating, with resistivity in the range of 10⁹–10¹³ ohm-cm when grown at elevated substrate temperatures [2]. This thermal-mechanical profile is intrinsic to the aromatic-silane polymer class, but (4-chlorophenyl)silane uniquely combines it with a significantly higher deposition rate (see Evidence Item 1).

Thermal stability High-temperature coatings Dielectric materials

LogP and Physical Property Differentiation for Extraction and Chromatographic Process Design

(4-Chlorophenyl)silane exhibits an estimated LogP (octanol-water partition coefficient) of 3.32 and a measured LogP of 0.33 on a different scale , with a boiling point of 157.1 ± 23.0°C at 760 mmHg and vapor pressure of 3.6 ± 0.3 mmHg at 25°C . While direct comparative data for phenylsilane under identical measurement protocols are unavailable, the presence of the chlorine atom increases molecular polarizability and boiling point relative to unsubstituted phenylsilane (estimated bp ~120°C), which has implications for distillation purification, solvent extraction, and reversed-phase chromatographic method development.

Partition coefficient Chromatography Process engineering

Where (4-Chlorophenyl)silane (CAS 3724-36-5) Delivers Measurable Advantage: Recommended Application Scenarios


High-Throughput Plasma-Deposited Dielectric Interlayers for Microelectronics Packaging

For fabricating thermally stable, electrically insulating polymer interlayers via RF plasma deposition, (4-chlorophenyl)silane enables an 11× higher throughput than phenylsilane while maintaining the same 500°C thermal ceiling and 10⁹–10¹³ ohm-cm electrical resistivity [1][2]. Selection of this monomer is justified when production-scale coating rates govern manufacturing economics. The intact 4-chlorophenyl rings in the polymer film preserve the option for subsequent surface functionalization.

Synthesis of 4-Chlorophenyl-Functionalized Silanes via Salt-Metathesis or Grignard Pathways

The Si–H bonds of (4-chlorophenyl)silane serve as versatile handles for further derivatization. The compound acts as a precursor for (4-chlorophenyl)triethoxysilane and related trialkoxy derivatives used in Hiyama cross-coupling reactions to construct biaryl architectures . The electron-withdrawing 4-chloro substituent enhances silicon electrophilicity relative to phenylsilane, potentially accelerating nucleophilic substitution at silicon.

Post-Deposition Functionalizable Protective Coatings for Sensors and Chromatographic Supports

Plasma-polymerized films from (4-chlorophenyl)silane retain intact 4-chlorophenyl moieties as confirmed by IR spectroscopy [1]. This enables post-deposition nucleophilic aromatic substitution or metal-catalyzed cross-coupling at the para-chloro position to install tailored functional groups. Such coatings are relevant for chemical sensors requiring specific analyte binding, and for chromatographic stationary phases where surface chemistry must be precisely controlled after deposition.

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